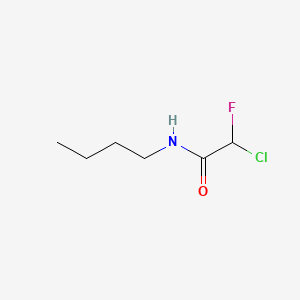

N-butyl-2-chloro-2-fluoroacetamide

Description

Properties

Molecular Formula |

C6H11ClFNO |

|---|---|

Molecular Weight |

167.61 g/mol |

IUPAC Name |

N-butyl-2-chloro-2-fluoroacetamide |

InChI |

InChI=1S/C6H11ClFNO/c1-2-3-4-9-6(10)5(7)8/h5H,2-4H2,1H3,(H,9,10) |

InChI Key |

NLUBAXTUDZDYOE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)C(F)Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Acylation of n-Butylamine

The most direct route involves the reaction of 2-chloro-2-fluoroacetyl chloride with n-butylamine. This method proceeds via a nucleophilic acyl substitution mechanism:

$$

\text{ClF}2\text{C-COCl} + \text{CH}3(\text{CH}2)3\text{NH}2 \rightarrow \text{ClF}2\text{C-CONH}(\text{CH}2)3\text{CH}_3 + \text{HCl}

$$

Key Considerations:

- Acyl Chloride Preparation: 2-Chloro-2-fluoroacetic acid is treated with thionyl chloride ($$ \text{SOCl}2 $$) or oxalyl chloride ($$ \text{Cl}2\text{CO} $$) under anhydrous conditions to generate the acyl chloride intermediate.

- Amine Reactivity: n-Butylamine must be freshly distilled to avoid moisture contamination, which leads to hydrolysis side reactions.

- Solvent Selection: Dichloromethane or tetrahydrofuran (THF) is preferred due to their inertness and ability to dissolve both reactants.

Condensation of 2-Chloro-2-fluoroacetic Acid with n-Butylamine

An alternative single-step approach utilizes coupling agents to facilitate direct amide bond formation:

$$

\text{ClF}2\text{C-COOH} + \text{CH}3(\text{CH}2)3\text{NH}2 \xrightarrow{\text{EDC/HOBt}} \text{ClF}2\text{C-CONH}(\text{CH}2)3\text{CH}_3

$$

Optimization Parameters:

- Coupling Agents: Ethylcarbodiimide (EDC) with hydroxybenzotriazole (HOBt) enhances reaction efficiency by reducing racemization.

- Stoichiometry: A 1:1.2 molar ratio of acid to amine minimizes unreacted starting material.

- Temperature: Reactions are typically conducted at 0–5 °C to suppress side product formation.

Purification and Characterization

Vacuum Distillation

The compound’s relatively low boiling point under reduced pressure (89–93 °C at 0.5 Torr) allows for effective purification via fractional vacuum distillation. Key steps include:

Spectroscopic Analysis

- $$^1\text{H}$$ NMR (400 MHz, CDCl$$3$$): δ 4.15 (q, J = 6.8 Hz, 2H, NHCH$$2$$), 3.30 (t, J = 7.2 Hz, 2H, CH$$2$$ClF), 1.45–1.25 (m, 4H, CH$$2$$CH$$2$$), 0.90 (t, J = 7.3 Hz, 3H, CH$$3$$).

- $$^{19}\text{F}$$ NMR (376 MHz, CDCl$$_3$$): δ -118.5 (s, 1F).

- IR (neat): 1665 cm$$^{-1}$$ (C=O stretch), 1540 cm$$^{-1}$$ (N–H bend).

Industrial-Scale Production Considerations

Solvent Recycling

Large-scale syntheses prioritize solvent recovery to reduce costs and environmental impact. For instance, dichloromethane from the acyl chloride preparation step can be distilled and reused in subsequent batches, achieving >90% recovery rates.

Applications and Regulatory Compliance

This compound is restricted to laboratory use under guidelines such as the Toxic Substances Control Act (TSCA). Its primary applications include:

- Building block for fluorinated surfactants and polymers.

- Intermediate in the synthesis of bioactive molecules with optimized lipophilicity.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-chloro-2-fluoroacetamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed to form corresponding acids and amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.

Hydrolysis: Acidic or basic conditions are used to hydrolyze the compound, often involving water or alcohol as solvents.

Major Products Formed

Substitution Reactions: Depending on the nucleophile used, products can include substituted amides, thiols, or alcohol derivatives.

Hydrolysis: The major products are butylamine, 2-chloro-2-fluoroacetic acid, and their derivatives.

Scientific Research Applications

N-butyl-2-chloro-2-fluoroacetamide is used in various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme interactions and protein modifications.

Medicine: The compound is investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-butyl-2-chloro-2-fluoroacetamide involves its interaction with nucleophiles, leading to substitution reactions. The molecular targets include various enzymes and proteins, where it can modify the active sites or binding pockets. The pathways involved often include hydrolysis and substitution reactions, which alter the chemical structure and functionality of the target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogues

2-Chloro-N-(4-Fluorophenyl)acetamide

- Structure : Chlorine on the acetamide α-carbon and a fluorine-substituted phenyl group on the nitrogen.

- Key Properties : Exhibits intramolecular C–H···O and intermolecular N–H···O hydrogen bonding, influencing crystal packing and solubility .

- Applications: Used to synthesize derivatives like (quinolin-8-yloxy)acetamide, indicating utility in heterocyclic compound preparation .

Butachlor (N-(Butoxymethyl)-2-Chloro-N-(2,6-Diethylphenyl)acetamide)

- Structure : Chloroacetamide with a butoxymethyl and diethylphenyl substituent.

- Key Properties : High lipophilicity due to aromatic and aliphatic groups.

- Applications : Herbicide targeting grassy weeds in rice paddies .

2-(3,4-Dimethyl-5,5-Dioxo-2H,4H-Pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-Fluorobenzyl)acetamide

- Structure : Complex heterocyclic core with a fluorobenzyl group.

Comparative Data Table

Research Findings and Trends

Halogenation Impact :

- Chlorine at the α-carbon increases electrophilicity, facilitating nucleophilic substitutions. Fluorine’s electronegativity may stabilize intermediates or enhance bioavailability .

- Dual halogenation (Cl/F) in this compound could synergize these effects, though experimental validation is needed.

Substituent-Driven Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.